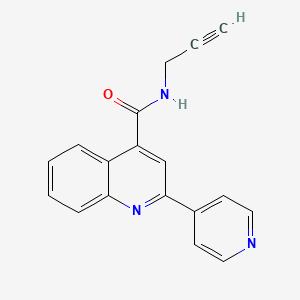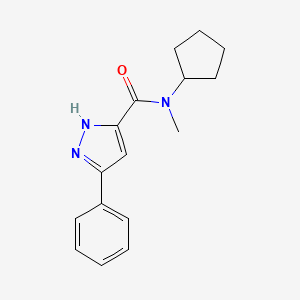
5-bromo-N-pyridin-2-ylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan carboxamides and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound acts by inhibiting specific enzymes and pathways that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
5-bromo-N-pyridin-2-ylfuran-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its potential therapeutic effects on various diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration methods to minimize these effects.
Orientations Futures
There are several future directions for the research on 5-bromo-N-pyridin-2-ylfuran-3-carboxamide. One potential direction is to further investigate its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for targeted therapies. Additionally, further research is needed to determine the optimal dosage and administration methods to minimize toxicity and side effects.
Conclusion:
In conclusion, 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it a promising option for a wide range of biological applications. Further research is needed to fully understand its mechanism of action and potential therapeutic effects on various diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-pyridin-2-ylfuran-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 5-bromo-2-furancarboxylic acid with pyridine-2-amine. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
5-bromo-N-pyridin-2-ylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
5-bromo-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-7(6-15-8)10(14)13-9-3-1-2-4-12-9/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYGPKDACFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-pyridin-2-ylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)
![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)
![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)


